molecular formula C20H17N5O2S B2436369 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034336-40-6

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2436369
CAS No.: 2034336-40-6
M. Wt: 391.45
InChI Key: CCSXZOSDKLFHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a chemical compound with the molecular formula C20H17N5O2S and a molecular weight of 391.4 g/mol . Its structure features a benzamide core linked to a methylpyrazolylpyridine moiety via an N-methyl group and a thiazole ring via an ether linkage. This specific molecular architecture, incorporating multiple nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and drug discovery. Heterocycles such as pyrazoles and thiazoles are widely investigated for their diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities . Researchers utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. It is also valuable as a standard in analytical method development and for biochemical screening in the pursuit of novel therapeutic agents. This product is intended for use by qualified research and laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-25-13-16(12-24-25)18-15(3-2-8-21-18)11-23-19(26)14-4-6-17(7-5-14)27-20-22-9-10-28-20/h2-10,12-13H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSXZOSDKLFHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique structural arrangement combining a thiazole moiety with a pyrazole-pyridine unit, which is significant for its biological interactions. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole and thiazole rings followed by their coupling with benzamide derivatives.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies on related pyrazole derivatives have demonstrated submicromolar antiproliferative activity against various cancer cell lines, suggesting potential as autophagy modulators and inhibitors of the mTORC1 pathway, which is crucial in cancer metabolism and survival mechanisms .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound 22MIA PaCa-20.5mTORC1 inhibition
Compound 23MIA PaCa-20.8Autophagy modulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies focusing on benzamide derivatives, it was found that certain analogs exhibited significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations . This suggests potential utility in developing new treatments for tuberculosis.

Table 2: Antimicrobial Activity Against M. tuberculosis

Compound NameIC50 (μM)IC90 (μM)Target Pathogen
Compound A1.353.73Mycobacterium tuberculosis
Compound B2.184.00Mycobacterium tuberculosis

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • mTORC1 Pathway : The compound may inhibit mTORC1 activity, leading to reduced cell proliferation and enhanced autophagy under nutrient-deprived conditions .
  • Enzyme Inhibition : It could act as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Pyrazole Derivatives : A study demonstrated that specific pyrazole-based compounds showed significant antiproliferative effects on pancreatic cancer cells by modulating autophagic flux through mTORC1 inhibition .
  • Antitubercular Activity Evaluation : Another investigation assessed substituted benzamides for their efficacy against Mycobacterium tuberculosis, revealing several compounds with promising anti-tubercular activities and low cytotoxicity towards human cells .

Preparation Methods

Synthetic Pathway Overview

The synthesis of this compound follows a three-step sequence (Figure 1):

  • Synthesis of 2-(1-Methyl-1H-Pyrazol-4-yl)Pyridine
  • Formation of the Benzamide Core
  • Introduction of the Thiazol-2-yloxy Group

Each step is critical for ensuring regioselectivity and high yield, with intermediates rigorously characterized via spectroscopic methods.

Stepwise Preparation Methods

Synthesis of 2-(1-Methyl-1H-Pyrazol-4-yl)Pyridine

This intermediate forms the pyrazole-pyridine backbone, synthesized via cyclocondensation or cross-coupling reactions.

Key Reaction Conditions:
  • Precursors : Pyrazole derivatives (e.g., 1-methylpyrazole) and pyridine substrates.
  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature : 80–100°C under inert atmosphere.

Example Protocol :

  • React 1-methylpyrazole-4-boronic acid with 2-chloropyridine in THF using Pd(PPh3)4 and Na2CO3.
  • Heat at 85°C for 12 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).
Data Table: Intermediate Synthesis
Parameter Details Source
Yield 70–85% (reported analogously)
Characterization 1H NMR, LC-MS

Formation of the Benzamide Core

The pyridine intermediate is functionalized with a benzamide group through nucleophilic acyl substitution.

Key Reaction Conditions:
  • Reagents : 4-(Thiazol-2-yloxy)benzoyl chloride, trimethylamine (TEA).
  • Solvent : Dichloromethane (DCM) or acetonitrile.
  • Temperature : 0°C to room temperature.

Example Protocol :

  • Dissolve 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine in DCM.
  • Add 4-(thiazol-2-yloxy)benzoyl chloride dropwise at 0°C with TEA.
  • Stir for 4 hours, extract with DCM, and concentrate.
Data Table: Amide Coupling
Parameter Details Source
Yield 75–90% (similar conditions)
Workup Aqueous extraction, chromatography

Introduction of the Thiazol-2-yloxy Group

The thiazole moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

Key Reaction Conditions:
  • Reagents : 2-mercaptothiazole, potassium carbonate (K2CO3).
  • Solvent : Dimethyl sulfoxide (DMSO) or DMF.
  • Temperature : 60–80°C.

Example Protocol :

  • React 4-hydroxybenzamide derivative with 2-bromothiazole in DMSO.
  • Add K2CO3 and heat at 70°C for 6 hours.
  • Isolate via precipitation and recrystallization.
Data Table: Thiazole Functionalization
Parameter Details Source
Yield 65–80%
Optimization K2CO3 enhances nucleophilicity

Analytical Characterization

Critical quality control steps include:

  • 1H NMR : Confirms substitution patterns (e.g., pyrazole CH3 at δ 3.9 ppm).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry : Molecular ion peak at m/z 391.45 [M+H]+.

Challenges and Optimization Strategies

  • Intermediate Stability : The pyrazole-pyridine intermediate is hygroscopic; storage under nitrogen is recommended.
  • Coupling Efficiency : Use of HOBt/DIC coupling reagents improves amide bond formation.
  • Thiazole Incorporation : Microwave-assisted synthesis reduces reaction time to 2 hours.

Q & A

Basic: What are the key structural features of this compound that influence its biological activity?

The compound’s biological activity is influenced by its heterocyclic architecture:

  • Pyrazole ring : The 1-methyl-1H-pyrazole moiety (electron-rich aromatic system) may engage in π-π stacking or hydrogen bonding with target proteins .
  • Pyridine-thiazole linkage : The pyridinylmethyl bridge and thiazol-2-yloxy group introduce conformational rigidity and modulate solubility, impacting membrane permeability .
  • Benzamide core : The amide bond stabilizes interactions with enzymatic active sites (e.g., kinase ATP-binding pockets) through hydrogen bonding .

Methodological Insight : Use computational tools like molecular electrostatic potential (MEP) mapping to prioritize functional group modifications for SAR studies.

Basic: What synthetic strategies are recommended for synthesizing this compound?

A multi-step approach is typical:

Core assembly : Couple 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde with 4-(thiazol-2-yloxy)benzoyl chloride via reductive amination (NaBH3_3CN in DMF, 0°C to RT) .

Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (CH3_3OH/H2_2O) to achieve >95% purity .

Yield optimization : Use Pd/C or enzyme-mediated catalysis for coupling steps to reduce side reactions .

Key Validation : Confirm intermediates via 1^1H NMR (e.g., pyrazole C-H protons at δ 7.8–8.2 ppm) and LC-MS tracking .

Basic: How should researchers optimize reaction conditions to improve yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amide bond formation .
  • Temperature control : Maintain −10°C during acid chloride coupling to minimize hydrolysis .
  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .

Data-Driven Approach : Use Design of Experiments (DoE) to evaluate solvent/base combinations, prioritizing yield vs. purity trade-offs .

Advanced: How can computational methods predict biological targets?

  • Molecular docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina; focus on conserved residues (e.g., hinge region lysine) .
  • PASS algorithm : Predict off-target effects (e.g., cytochrome P450 inhibition) to prioritize in vitro assays .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to validate docking hypotheses .

Contradiction Resolution : If computational and experimental IC50_{50} values diverge, re-evaluate protonation states or solvation models in docking .

Advanced: What analytical techniques resolve spectral data contradictions?

  • 2D NMR (HSQC/HMBC) : Assign overlapping aromatic signals (e.g., pyrazole vs. thiazole protons) via 13^{13}C-1^1H correlations .
  • High-resolution MS : Differentiate isotopic patterns (e.g., 35^{35}Cl vs. 37^{37}Cl) to confirm molecular formula .
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline intermediates .

Case Study : In , TLC-guided synthesis and recrystallization resolved impurities in a thiazole derivative, a strategy applicable here.

Advanced: How to design SAR studies for derivatives?

  • Systematic substitution :
    • Pyrazole : Replace methyl with CF3_3 or cyclopropyl to assess steric/electronic effects .
    • Benzamide : Introduce electron-withdrawing groups (e.g., NO2_2) at para-position to enhance H-bond acceptor strength .
  • Bioassay prioritization : Test derivatives against panels of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .

Data Integration : Cross-reference IC50_{50} values with docking scores to identify pharmacophore requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.